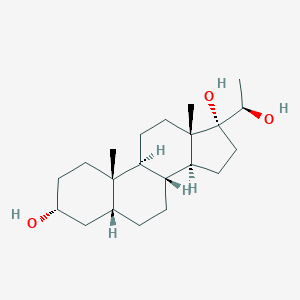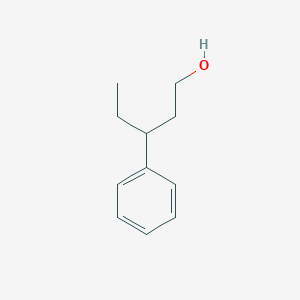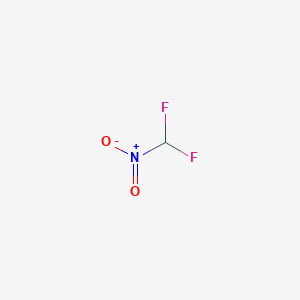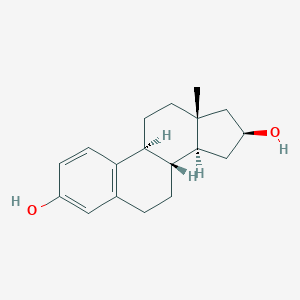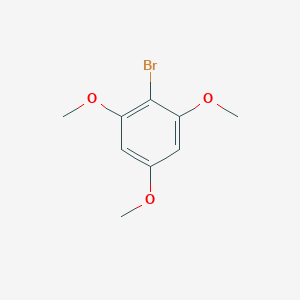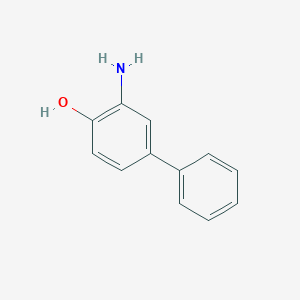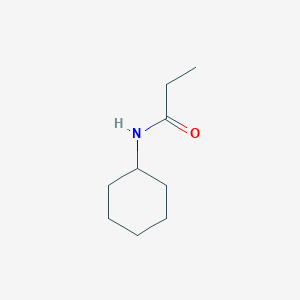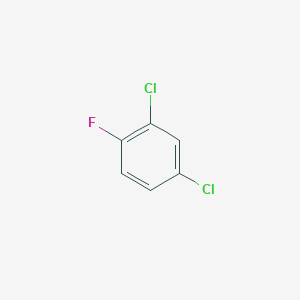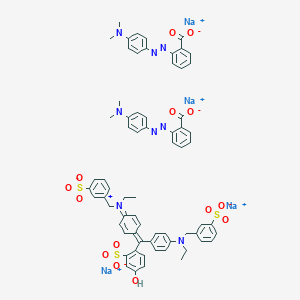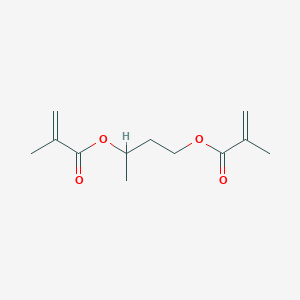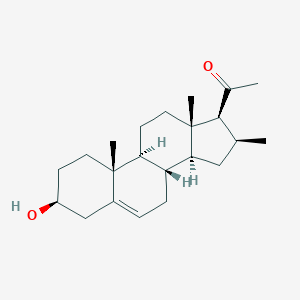![molecular formula C22H22N2 B072136 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile CAS No. 1240-16-0](/img/structure/B72136.png)
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile, also known as BMS-986205, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of naphthalene derivatives and has been synthesized using various methods. Additionally, we will list several future directions for research in this field.
作用机制
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the development of cancer and inflammatory diseases by regulating the expression of genes involved in cell growth, survival, and inflammation. 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile binds to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes involved in cancer growth and inflammation, resulting in the inhibition of tumor growth and the reduction of inflammation.
生化和生理效应
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to have various biochemical and physiological effects. In preclinical studies, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. These effects suggest that 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has the potential to be used as a therapeutic agent in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in lab experiments is its high potency and selectivity for BET proteins. This allows for the specific targeting of BET proteins, reducing the risk of off-target effects. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in lab experiments is its high cost, which may limit its use in large-scale studies.
未来方向
There are several future directions for research in the field of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile. One area of research is the development of more potent and selective BET inhibitors. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in animal models and humans. Finally, the use of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in combination with other therapeutic agents should be explored to determine its potential synergistic effects.
In conclusion, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile is a promising therapeutic agent with potential applications in the treatment of various diseases. Its high potency and selectivity for BET proteins make it an attractive target for further research. Future studies should focus on the development of more potent and selective BET inhibitors, as well as the investigation of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile's long-term safety and efficacy in animal models and humans.
合成方法
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been synthesized using various methods, including the reaction of 4-chloro-2-naphthalenecarbonitrile with benzylmethylamine in the presence of a base, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-chloro-2-naphthalenecarbonitrile with benzylmethylamine in the presence of a palladium catalyst, followed by hydrogenation. The yield of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile using these methods is generally high, and the purity of the compound can be improved using various purification techniques.
科学研究应用
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has shown promising results in various scientific research applications, including cancer treatment, inflammation, and autoimmune diseases. In preclinical studies, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. These findings suggest that 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has the potential to be used as a therapeutic agent in the treatment of various diseases.
属性
CAS 编号 |
1240-16-0 |
|---|---|
产品名称 |
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile |
分子式 |
C22H22N2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
4-[benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C22H22N2/c1-24(17-18-8-3-2-4-9-18)15-14-20(16-23)22-13-7-11-19-10-5-6-12-21(19)22/h2-13,20H,14-15,17H2,1H3 |
InChI 键 |
BFQMJUKUPCJANE-UHFFFAOYSA-N |
SMILES |
CN(CCC(C#N)C1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
规范 SMILES |
CN(CCC(C#N)C1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
同义词 |
α-[2-[Benzyl(methyl)amino]ethyl]-1-naphthaleneacetonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



